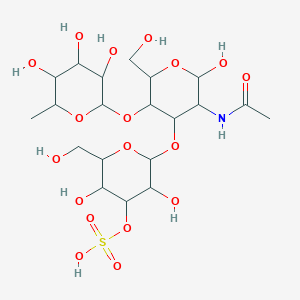
3'-Sulfated Lewis A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Sulfated Lewis A is a glycan epitope that has garnered significant attention in recent years due to its role as a biomarker for metaplastic and oncogenic transformations in various gastrointestinal epithelia . This compound is a sulfated derivative of the Lewis A antigen, which is part of the Lewis blood group system. The presence of a sulfate group at the 3’ position of the galactose residue distinguishes it from other Lewis antigens.
Preparation Methods
The synthesis of 3’-Sulfated Lewis A involves several steps, starting with the preparation of the core Lewis A structure. This is typically achieved through enzymatic or chemical glycosylation reactions. The key steps include:
Glycosylation: The core structure is synthesized by attaching fucose and galactose residues to a N-acetylglucosamine backbone.
Industrial production methods for 3’-Sulfated Lewis A are still under development, with research focusing on optimizing yield and purity through biotechnological approaches.
Chemical Reactions Analysis
3’-Sulfated Lewis A undergoes various chemical reactions, including:
Oxidation: The sulfate group can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the glycosidic bonds, potentially breaking down the glycan structure.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3’-Sulfated Lewis A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycan interactions and modifications.
Medicine: It is utilized in diagnostic assays for identifying high-risk lesions in the gastrointestinal tract.
Mechanism of Action
The mechanism of action of 3’-Sulfated Lewis A involves its interaction with specific receptors and proteins on the cell surface. The sulfate group enhances its binding affinity to selectins and other carbohydrate-binding proteins, facilitating cell-cell adhesion and signaling pathways. These interactions play a crucial role in the cellular transformations associated with metaplasia and oncogenesis .
Comparison with Similar Compounds
3’-Sulfated Lewis A is unique due to its specific sulfation pattern. Similar compounds include:
3’-Sulfated Lewis X: Another sulfated glycan with a different core structure.
Sulfatides: Sulfolipids that share the terminal 3’-sulfo-galactose but have different lipid backbones.
Compared to these compounds, 3’-Sulfated Lewis A has a distinct role in gastrointestinal metaplasia and oncogenesis, making it a valuable biomarker for these conditions .
Properties
IUPAC Name |
[2-[3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)37-15-8(4-23)35-18(30)9(21-6(2)24)16(15)38-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZKLZZRLAPTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12315290.png)
![2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)
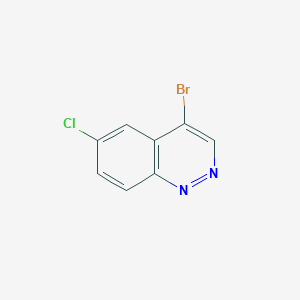
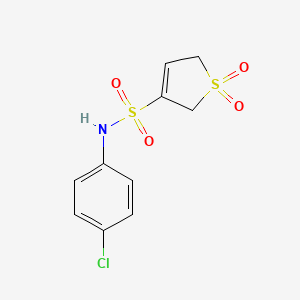
![[1-(Cyclopentyloxy)cyclohexyl]methanamine](/img/structure/B12315300.png)
![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B12315308.png)
![2-[1-(Methylamino)ethyl]phenol](/img/structure/B12315311.png)
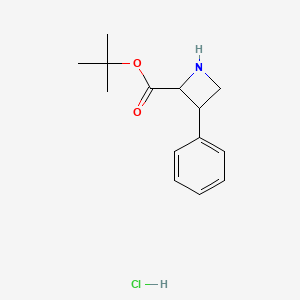
![2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid](/img/structure/B12315326.png)
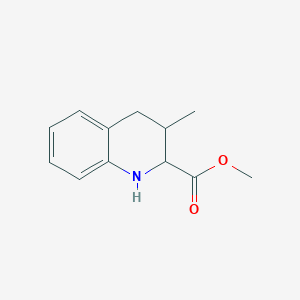


![4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12315361.png)
![1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12315362.png)
